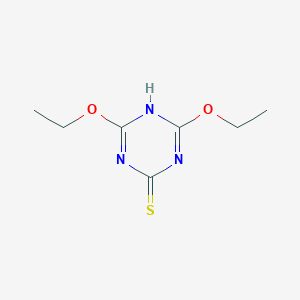
4,6-Diethoxy-1,3,5-triazine-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Diethoxy-1,3,5-triazine-2(1H)-thione, also known as DETT, is a heterocyclic compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. DETT has a variety of applications in the field of chemistry, biology, and medicine.
作用机制
The mechanism of action of 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione is not well understood. However, it has been suggested that this compound may act as a nucleophile and react with electrophilic molecules, such as proteins and DNA. This reaction may result in the modification of these molecules and alter their function. This compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
4,6-Diethoxy-1,3,5-triazine-2(1H)-thione has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. This compound is also relatively inexpensive compared to other reagents used in scientific research. However, there are also limitations to the use of this compound. It is toxic and must be handled with care. In addition, the mechanism of action of this compound is not well understood, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione in scientific research. One area of research is the development of new drugs for the treatment of cancer and Alzheimer's disease. This compound may also be useful in the development of new catalysts for chemical reactions. In addition, further studies are needed to understand the mechanism of action of this compound and its potential use in other areas of scientific research.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has been widely used in scientific research. It has a variety of applications in the field of chemistry, biology, and medicine. This compound has been shown to have biochemical and physiological effects, including the inhibition of cancer cell growth and neuroprotective effects. While there are limitations to the use of this compound, it has several advantages for lab experiments and has potential for future research.
合成方法
4,6-Diethoxy-1,3,5-triazine-2(1H)-thione can be synthesized by reacting 4,6-diethoxy-1,3,5-triazine-2,4-dithiol with hydrogen peroxide in the presence of a base. This reaction results in the formation of this compound as a white crystalline solid. Other methods of synthesis have also been reported in the literature, including the reaction of 4,6-diethoxy-1,3,5-triazine-2-thiol with sulfur.
科学研究应用
4,6-Diethoxy-1,3,5-triazine-2(1H)-thione has been used in a variety of scientific research applications, including as a reagent for the synthesis of various compounds, as a catalyst for chemical reactions, and as a probe for the detection of biomolecules. In addition, this compound has been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. This compound has also been used as a tool for studying the mechanism of action of various biological processes.
属性
CAS 编号 |
155198-66-6 |
|---|---|
分子式 |
C7H11N3O2S |
分子量 |
201.25 g/mol |
IUPAC 名称 |
2,6-diethoxy-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H11N3O2S/c1-3-11-5-8-6(12-4-2)10-7(13)9-5/h3-4H2,1-2H3,(H,8,9,10,13) |
InChI 键 |
TXBOWUQPVBKELT-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=S)N=C(N1)OCC |
规范 SMILES |
CCOC1=NC(=S)N=C(N1)OCC |
同义词 |
1,3,5-Triazine-2(1H)-thione,4,6-diethoxy-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




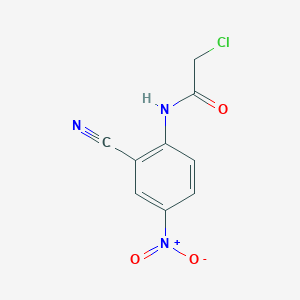
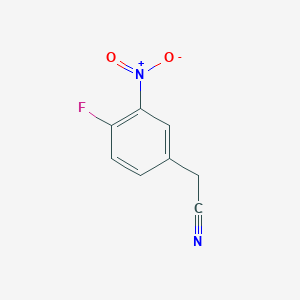
![1H-Pyrido[3,4-B][1,4]oxazine](/img/structure/B140622.png)
![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)

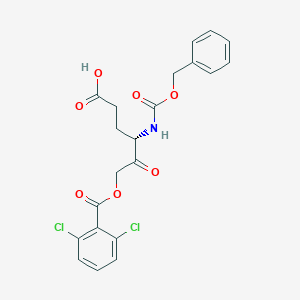
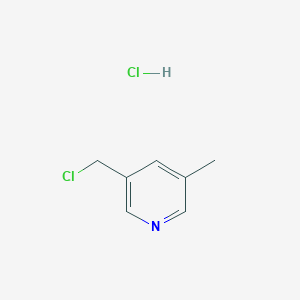

![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)
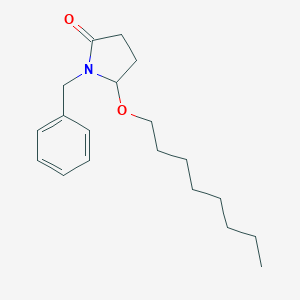

![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)
